synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2] This document details a robust and regioselective two-step synthetic pathway, beginning with the construction of the core pyrazole intermediate, 5-amino-3-tert-butyl-1H-pyrazole, followed by its N-alkylation. The guide emphasizes the mechanistic rationale behind the synthetic strategy, provides detailed, replicable experimental protocols, and outlines methods for product characterization. The content is structured to serve as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds for therapeutic applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[2] First synthesized in 1883, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] Their prevalence in marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) underscores their therapeutic value and metabolic stability.[1]
The target molecule, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (Figure 1), incorporates several key structural features relevant to drug design:
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A 5-Aminopyrazole Core: The amino group offers a crucial vector for further functionalization and can act as a hydrogen bond donor, mediating interactions with biological targets.[4]
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A C3-tert-Butyl Group: This bulky, lipophilic group can enhance binding affinity by engaging with hydrophobic pockets in target proteins and can improve metabolic stability.[5]
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An N1-Ethyl Acetate Moiety: This group provides a handle for creating ester, amide, or carboxylic acid derivatives, allowing for fine-tuning of physicochemical properties like solubility and cell permeability.
This guide presents a logical and efficient synthetic approach to this valuable building block.
Figure 1: Structure of the Target Compound
Caption: Chemical structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.[6]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule involves disconnecting the N1-C bond of the acetate side chain. This approach simplifies the synthesis into two primary stages: the formation of the core pyrazole ring and its subsequent regioselective alkylation.
Caption: Retrosynthetic pathway for the target compound.
This strategy offers two key advantages:
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Convergent Synthesis: It allows for the independent preparation and purification of the key pyrazole intermediate before the final coupling step.
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Control of Regioselectivity: The steric hindrance imposed by the C3-tert-butyl group is predicted to strongly favor alkylation at the N1 position over the N2 position, simplifying the final purification.[7]
Synthesis of Key Intermediate: 5-Amino-3-tert-butyl-1H-pyrazole
The most direct and widely adopted method for constructing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[4] In this case, 4,4-dimethyl-3-oxopentanenitrile serves as the ideal precursor.
Caption: Reaction scheme for the synthesis of the 5-aminopyrazole intermediate.
Mechanistic Insight
The reaction proceeds via initial condensation of hydrazine onto the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This is followed by a spontaneous intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring. The reaction is typically conducted in an alcohol solvent, often with mild heating to drive the cyclization to completion.[4]
Final Step: Regioselective N-Alkylation
The final step is the N-alkylation of the 5-amino-3-tert-butyl-1H-pyrazole intermediate with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a mild base.
Causality of Regioselectivity
Pyrazoles present two potential sites for alkylation: N1 and N2. In this specific substrate, the outcome is governed by sterics. The pronounced steric bulk of the tert-butyl group at the C3 position effectively shields the adjacent N2 nitrogen. Consequently, the electrophilic attack by ethyl bromoacetate occurs preferentially at the more sterically accessible N1 position.[7] This inherent substrate control leads to high regioselectivity and simplifies product isolation. The use of a base, such as potassium carbonate, is essential to deprotonate the pyrazole ring, generating the more nucleophilic pyrazolate anion, which readily attacks the alkylating agent.[8][9]
Detailed Experimental Protocols
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Ethyl bromoacetate is a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 5-Amino-3-tert-butyl-1H-pyrazole
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4,4-Dimethyl-3-oxopentanenitrile | 1.0 | 125.17 | (e.g., 10.0 g, 79.9 mmol) |
| Hydrazine Hydrate (~64%) | 1.5 | 50.06 | (e.g., 7.5 mL, ~119.8 mmol) |
| Ethanol | - | - | 100 mL |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol.
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Stir the mixture to achieve a clear solution.
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Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue, which may result in the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.
Protocol 2: Synthesis of Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Amino-3-tert-butyl-1H-pyrazole | 1.0 | 139.21 | (e.g., 5.0 g, 35.9 mmol) |
| Ethyl Bromoacetate | 1.1 | 167.00 | (e.g., 4.38 mL, 39.5 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | (e.g., 7.44 g, 53.9 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 75 mL (anhydrous) |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-3-tert-butyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[8][9]
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 40-50°C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water (approx. 300 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (saturated aqueous NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure title compound.[8]
Characterization and Data
The final product, ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, is expected to be a solid at room temperature.[10] Its identity and purity should be confirmed using standard analytical techniques.
Expected Analytical Data:
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Molecular Formula: C₁₁H₁₉N₃O₂[6]
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Molecular Weight: 225.29 g/mol [10]
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¹H NMR: Expected signals would include a singlet for the C4-H of the pyrazole ring, singlets for the amino (NH₂) protons and the tert-butyl protons, a singlet for the N-CH₂ protons, and a quartet and triplet for the ethyl ester group.
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¹³C NMR: Signals corresponding to all 11 unique carbon atoms are expected.
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Mass Spectrometry (MS): An ESI-MS analysis should show a prominent [M+H]⁺ ion at m/z 226.1550.[6]
Conclusion
The can be reliably achieved through a two-step sequence involving the formation of a 5-aminopyrazole intermediate followed by a highly regioselective N-alkylation. The strategy leverages fundamental principles of heterocyclic chemistry and provides a robust route to a versatile building block for drug discovery and development. The protocols described herein are based on established and dependable methodologies, offering a clear and efficient pathway for researchers in the field.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. BenchChem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. BenchChem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. BenchChem.
- Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)
- Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
- Crystal structure of ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate - PMC.
- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Beilstein Journal of Organic Chemistry.
- Indian Journal of Heterocyclic Chemistry Vol. 22, Jan.-March, 2013, pp. 273-278 - SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Ethyl 2-(5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate (C11H19N3O2) [pubchemlite.lcsb.uni.lu]
- 7. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]
